molecular formula C25H30O7 B1677536 2-(2,4-Diethoxyphenyl)-3,5,7-triethoxychromen-4-one

2-(2,4-Diethoxyphenyl)-3,5,7-triethoxychromen-4-one

Cat. No.: B1677536
M. Wt: 442.5 g/mol
InChI Key: JVGSHXMDRPGOQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MRS1086 is a synthetic organic compound known for its unique chemical structure and biological activity. It is classified under the compound class of synthetic organic ligands. The IUPAC name for MRS1086 is 2-(2,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one

Preparation Methods

The synthesis of MRS1086 involves several steps, starting with the preparation of the core chromen-4-one structure. The synthetic route typically includes the following steps:

    Formation of the chromen-4-one core: This involves the cyclization of appropriate precursors under controlled conditions.

    Ethoxylation: The introduction of ethoxy groups at specific positions on the phenyl and chromen-4-one rings is achieved through ethoxylation reactions using ethyl iodide and a suitable base.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain MRS1086 in its pure form.

Industrial production methods for MRS1086 would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

MRS1086 undergoes various chemical reactions, including:

    Oxidation: MRS1086 can be oxidized under specific conditions to form oxidized derivatives. Common reagents for oxidation include potassium permanganate or chromium trioxide.

    Reduction: Reduction of MRS1086 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: MRS1086 can undergo substitution reactions where ethoxy groups can be replaced with other functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or other reduced forms.

Scientific Research Applications

MRS1086 has a wide range of scientific research applications, including:

    Chemistry: MRS1086 is used as a ligand in coordination chemistry studies to explore its binding properties with various metal ions.

    Biology: In biological research, MRS1086 is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: MRS1086 is investigated for its potential therapeutic applications, including its role as a pharmacological agent targeting specific receptors or enzymes.

    Industry: In industrial applications, MRS1086 may be used as a precursor for the synthesis of other complex organic compounds or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of MRS1086 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound exerts its effects by binding to these targets and modulating their activity. The pathways involved in the mechanism of action of MRS1086 include signal transduction pathways that regulate various cellular processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

MRS1086 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    MRS2179: Another synthetic organic ligand with a different substitution pattern on the chromen-4-one core.

    MRS2500: A compound with similar biological activity but different structural features.

    MRS2365: A ligand with variations in the ethoxy group positions and additional functional groups.

The uniqueness of MRS1086 lies in its specific ethoxy group arrangement and its distinct biological activity profile, which sets it apart from other similar compounds.

Properties

Molecular Formula

C25H30O7

Molecular Weight

442.5 g/mol

IUPAC Name

2-(2,4-diethoxyphenyl)-3,5,7-triethoxychromen-4-one

InChI

InChI=1S/C25H30O7/c1-6-27-16-11-12-18(19(13-16)29-8-3)24-25(31-10-5)23(26)22-20(30-9-4)14-17(28-7-2)15-21(22)32-24/h11-15H,6-10H2,1-5H3

InChI Key

JVGSHXMDRPGOQM-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OCC)OCC)OCC)OCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MRS1086;  MRS 1086;  MRS-1086.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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